(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane
CAS No.: 899823-76-8
Cat. No.: VC8149621
Molecular Formula: C11H20OSi
Molecular Weight: 196.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899823-76-8 |
|---|---|
| Molecular Formula | C11H20OSi |
| Molecular Weight | 196.36 g/mol |
| IUPAC Name | 2-bicyclo[2.2.1]hept-5-enyl-ethoxy-dimethylsilane |
| Standard InChI | InChI=1S/C11H20OSi/c1-4-12-13(2,3)11-8-9-5-6-10(11)7-9/h5-6,9-11H,4,7-8H2,1-3H3 |
| Standard InChI Key | OTNQPIGKYBCGDX-UHFFFAOYSA-N |
| SMILES | CCO[Si](C)(C)C1CC2CC1C=C2 |
| Canonical SMILES | CCO[Si](C)(C)C1CC2CC1C=C2 |
Introduction
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane is an organic silicon compound with the chemical formula C11H20OSi and a molecular weight of 196.36 g/mol . It is also known as Bicyclo[2.2.1]hept-2-ene, 5-(ethoxydimethylsilyl)- . This compound is part of a broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their versatility and chemical stability.
Chemical Reactivity
This compound reacts slowly with moisture or water, indicating a moderate level of sensitivity to humidity . Its reactivity is typical of many organosilicon compounds, which often undergo hydrolysis in the presence of water to form silanols and alcohols.
Synthesis and Applications
The synthesis of (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane typically involves the reaction of a bicyclo[2.2.1]hept-2-ene derivative with a suitable silane precursor. The compound is used in various applications, including as an intermediate in organic synthesis and in the production of materials with specific properties, such as coatings and adhesives.
Research Findings
Research on this compound is limited, but it is part of a broader field of organosilicon chemistry that has seen significant advancements in recent years. Organosilicon compounds are known for their applications in materials science, pharmaceuticals, and as catalysts in organic synthesis.
(5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane
| Property | (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane | (5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane |
|---|---|---|
| CAS Number | 899823-76-8 | 113276-73-6 |
| Molecular Formula | C11H20OSi | C12H22O2Si |
| Molecular Weight | 196.36 g/mol | 226.387 g/mol |
| Density | 0.93 ± 0.1 g/cm³ | N/A |
(5-Bicyclo[2.2.1]hept-2-enyl)triethoxysilane
| Property | (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane | (5-Bicyclo[2.2.1]hept-2-enyl)triethoxysilane |
|---|---|---|
| CAS Number | 899823-76-8 | Not specified for this exact compound, but related compounds exist |
| Molecular Formula | C11H20OSi | C13H24O3Si |
| Molecular Weight | 196.36 g/mol | 256.41 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume